4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
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Overview
Description
4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a 3-chlorophenyl group attached to the imidazole ring, which is further substituted with two methyl groups and an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 3-chlorophenyl group is coupled with a halogenated imidazole precursor in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions, often in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine: Similar structure with a bromine atom instead of chlorine.
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine: Contains a fluorine atom in place of chlorine.
4-(3-Methylphenyl)-1,2-dimethyl-1H-imidazol-5-amine: Substituted with a methyl group instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChI Key |
WLXRLGOFLOQLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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